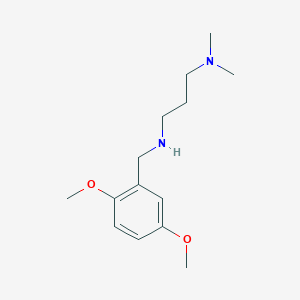

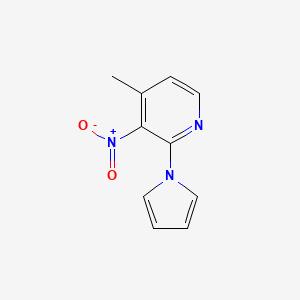

4-(3-甲氧苯基)-3-氧代丁酸甲酯

货号 B1315840

CAS 编号:

192213-57-3

分子量: 222.24 g/mol

InChI 键: YCNVPULFJSAQLF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling . Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant depending on the specific synthesis route . A new hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach under reflux condition .Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The molecular structure of a compound can be determined by these techniques, which provide information about the types of atoms in the compound and their arrangement.Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations . The specific reactions that “Methyl 4-(3-methoxyphenyl)-3-oxobutanoate” undergoes would depend on the conditions and reagents present.科学研究应用

- 2-羟基-3-甲基-2-己烯-4-内酯的合成(一种用于食品调味的化合物)证明了 4-(3-甲氧苯基)-3-氧代丁酸甲酯作为起始原料的实用性。该过程涉及异构化和自缩合步骤,从而形成有价值的调味应用化合物 (H. Stach 等人,1987)。

生化和药理研究该化合物还在生化研究中发挥着至关重要的作用,包括对细胞凋亡机制和抗氧化特性的研究。此类研究有助于理解细胞过程和开发治疗剂。

- 在一项研究中,研究了 4-甲硫基-2-氧代丁酸(一种与 4-(3-甲氧苯基)-3-氧代丁酸甲酯相关的化合物)在 BAF3 淋巴细胞中诱导细胞凋亡,突出了其在研究细胞死亡机制中的潜力 (G. Quash 等人,1995)。

抗氧化活性已经探索了衍生物的抗氧化活性,表明在减轻氧化应激和潜在治疗用途中的应用。

- 对 4-羟基香豆素衍生物(包括新合成的化合物)的抗氧化特性的研究揭示了体外显着的活性。这项研究强调了 4-(3-甲氧苯基)-3-氧代丁酸甲酯衍生物在开发抗氧化剂中的重要性 (S. Stanchev 等人,2009)。

生长调节活性该化合物及其衍生物已在植物中进行了生长调节活性的测试,为其农业应用提供了见解。

- 研究了三种 4-羟基香豆素衍生物对大豆植物的生长调节活性,证明了 4-(3-甲氧苯基)-3-氧代丁酸甲酯衍生物在影响植物生长和发育中的潜力 (S. Stanchev 等人,2010)。

未来方向

属性

IUPAC Name |

methyl 4-(3-methoxyphenyl)-3-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11-5-3-4-9(7-11)6-10(13)8-12(14)16-2/h3-5,7H,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNVPULFJSAQLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

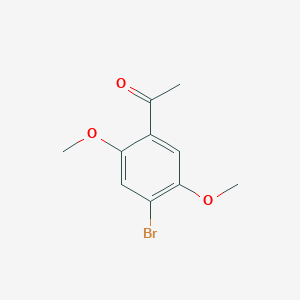

1-(4-broMo-2,5-diMethoxyphenyl)ethanone

90841-64-8

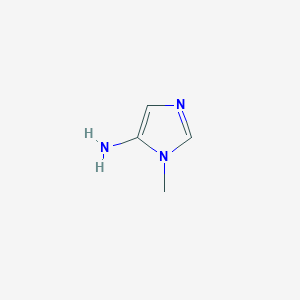

1-methyl-1H-imidazol-5-amine

66787-75-5

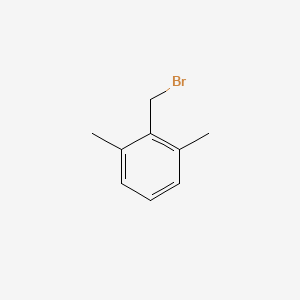

2-(Bromomethyl)-1,3-dimethylbenzene

83902-02-7

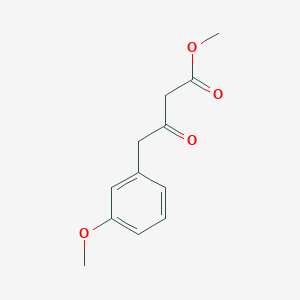

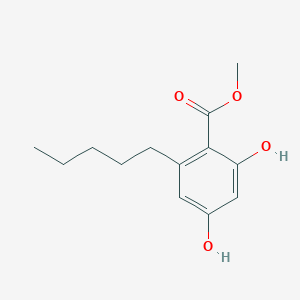

Methyl 2,4-dihydroxy-6-pentylbenzoate

58016-28-7

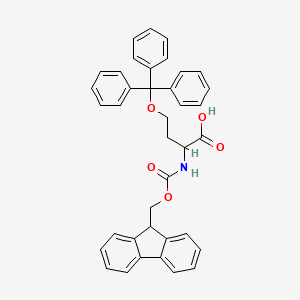

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)